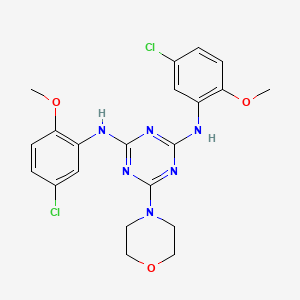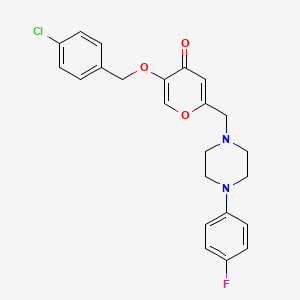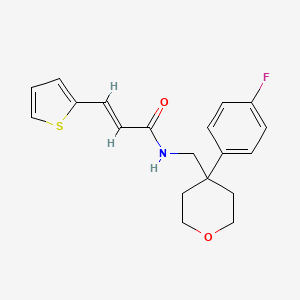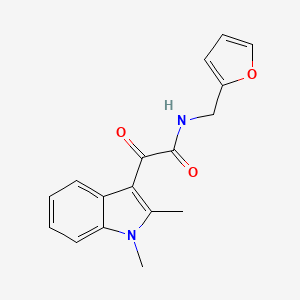
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole, also known as CMI, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology.
作用機序
The mechanism of action of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole involves its ability to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C (Srivastava et al., 2015). These enzymes are involved in various cellular processes, including DNA replication and cell signaling. By inhibiting their activity, this compound can disrupt these processes and induce apoptosis in cancer cells or modulate inflammation and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various biochemical and physiological processes in cells and organisms. For example, this compound has been shown to modulate the levels of various cytokines and chemokines, which are involved in inflammatory processes (Srivastava et al., 2015). This compound has also been shown to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in neurological processes (Srivastava et al., 2015).
実験室実験の利点と制限
One advantage of using 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. In addition, this compound has been shown to have low toxicity in various cell lines and animal models (Srivastava et al., 2015). However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is the development of more soluble forms of this compound for use in various experiments. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential side effects in humans.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in medicine and biotechnology. Its synthesis method is relatively simple, and it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. However, further research is needed to fully understand its mechanisms of action and potential side effects.
合成法
The synthesis of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole involves the reaction of 2,5-dimethoxyaniline with paraformaldehyde in the presence of hydrochloric acid to form 2,5-dimethoxybenzylamine. This intermediate is then reacted with imidazole in the presence of phosphorus oxychloride and triethylamine to yield this compound (Srivastava et al., 2015).
科学的研究の応用
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells (Srivastava et al., 2015). This compound has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis (Srivastava et al., 2015). In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease (Srivastava et al., 2015).
特性
IUPAC Name |
1-(chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-16-9-3-4-12(17-2)10(5-9)11-6-15(7-13)8-14-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRMAKRMHGNBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN(C=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)

![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)

![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)



![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)
![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)